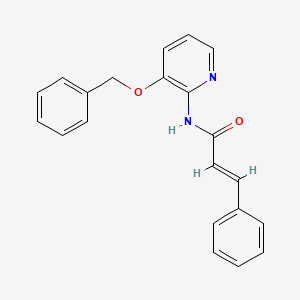
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide, also known as GSK-3β inhibitor, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Mécanisme D'action
The mechanism of action of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide involves the inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ, which is a key regulator of various signaling pathways in the cell. (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ regulates the activity of several transcription factors, including β-catenin, which plays a crucial role in the Wnt signaling pathway. The inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ leads to the stabilization of β-catenin and the activation of the Wnt signaling pathway, which is essential for cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide are diverse and depend on the specific disease being targeted. In Alzheimer's disease, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to reduce the accumulation of amyloid beta plaques and improve cognitive function. In bipolar disorder, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to stabilize mood and prevent the recurrence of manic episodes. In cancer, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide in lab experiments include its high potency and specificity for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibition, which allows for precise modulation of the Wnt signaling pathway. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for the research of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and diabetes. Another direction is to develop more potent and selective (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitors that can be used in clinical settings. Additionally, the development of novel drug delivery systems for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide could improve its efficacy and reduce its side effects.
Méthodes De Synthèse
The synthesis of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-3-nitropyridine, which is then reacted with phenylmagnesium bromide to form 3-phenyl-2-nitropyridine. The next step involves the reduction of the nitro group to an amine, which is then reacted with 3-phenylprop-2-enoyl chloride to form the final product.
Applications De Recherche Scientifique
The (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in Alzheimer's disease. In bipolar disorder, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to stabilize mood and prevent the recurrence of manic episodes. In cancer, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(14-13-17-8-3-1-4-9-17)23-21-19(12-7-15-22-21)25-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,22,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYIRIXUSZZAS-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)
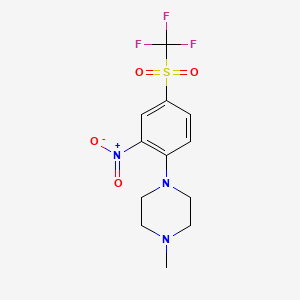
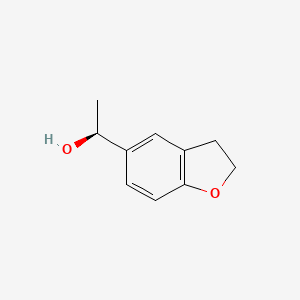
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2839012.png)

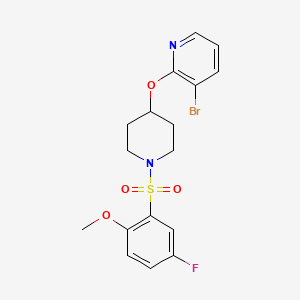
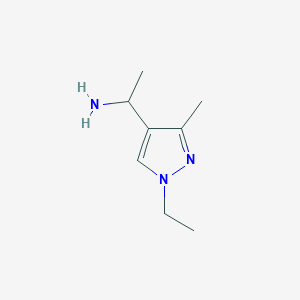
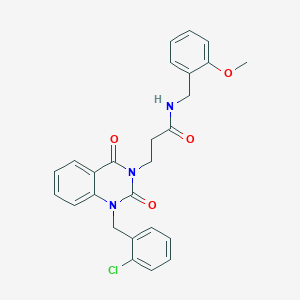
![N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2839020.png)
![6-[[4-(3-methylphenyl)-5-(propan-2-ylthio)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839021.png)
![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)
![1-(benzo[d]isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B2839024.png)

